molecular formula C12H17FN2 B3091660 (3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine CAS No. 1218141-79-7

(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3091660
CAS No.: 1218141-79-7
M. Wt: 208.27 g/mol
InChI Key: GWZXDUNOKGHEME-NSHDSACASA-N
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Description

(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorophenyl group in this compound adds unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of a piperidine derivative with a fluorobenzyl halide under basic conditions can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of piperidinone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: It can be used as a probe to study biological systems, particularly those involving neurotransmitter pathways.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

    Material Science: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors, potentially modulating neurotransmitter activity. This can lead to various physiological effects, making it a candidate for drug development .

Comparison with Similar Compounds

  • (3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine
  • (3S)-1-[(2-Bromophenyl)methyl]piperidin-3-amine
  • (3S)-1-[(2-Methylphenyl)methyl]piperidin-3-amine

Uniqueness:

Properties

IUPAC Name

(3S)-1-[(2-fluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZXDUNOKGHEME-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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